5-Aminoisoquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOGESJPJJPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308628 | |
| Record name | 5-Amino-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-50-9 | |
| Record name | 5-Amino-3(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Aminoisoquinolin 3 Ol and Its Analogs
De Novo Synthetic Routes to the 5-Aminoisoquinolin-3-ol Nucleus
The fundamental construction of the this compound core, a process known as de novo synthesis, establishes the essential bicyclic framework. plos.org These routes are characterized by the assembly of the isoquinoline (B145761) ring system from acyclic or simpler cyclic precursors.
Multi-Step Conversions and Reaction Cascades
The synthesis of the this compound nucleus often necessitates a sequence of reactions, each step building upon the last to construct the target molecule. libretexts.orgkhanacademy.orgyoutube.comlibretexts.orgyoutube.com These multi-step conversions may involve the initial formation of a substituted benzene (B151609) derivative, followed by cyclization to form the isoquinoline ring. For instance, a common strategy begins with a suitably substituted benzonitrile, which undergoes a series of transformations to introduce the necessary functional groups for the subsequent ring closure. researchgate.net
Reaction cascades, where multiple bond-forming events occur in a single pot, offer an efficient alternative to traditional stepwise synthesis. 20.210.105 These cascades can significantly streamline the synthetic process, reducing the number of isolation and purification steps required. 20.210.105 For example, a cascade reaction might involve an initial intermolecular reaction to form a key intermediate, which then undergoes an intramolecular cyclization to yield the isoquinoline scaffold. frontiersin.org Copper-catalyzed cascade reactions have been successfully employed for the synthesis of related fused heterocyclic systems, highlighting the potential of this approach for constructing the this compound core. rsc.org
A notable example of a multi-step synthesis is the preparation of 5-aminoisoquinolin-1-one, a closely related analog. This synthesis was achieved through an efficient pathway that allowed for subsequent acylation to produce a variety of 5-acylaminoisoquinolin-1-ones. acs.org Such strategies often rely on the careful orchestration of reaction conditions to achieve the desired transformations. researchgate.net
Regioselective Functionalization Strategies
Achieving the correct placement of substituents on the isoquinoline ring is critical for the biological activity of the final compound. Regioselective functionalization strategies aim to control the position at which new chemical groups are introduced. rylene-wang.comresearchgate.net This can be particularly challenging in a molecule with multiple reactive sites.
One approach to regioselective functionalization involves the use of directing groups. These are chemical moieties that guide a reagent to a specific position on the molecule. For example, in the synthesis of substituted isoquinolines, a directing group can facilitate the selective cleavage of a specific C-H bond, allowing for the introduction of a new substituent at that site. mdpi.com
Another strategy involves the sequential introduction of functional groups, where the reactivity of the molecule is carefully managed at each step. For example, the synthesis of 5-aminoisoquinolin-8-ol (B2858256) has been achieved through the reduction of 5-nitrosoisoquinolin-8-ol. thieme-connect.de This two-step process allows for the selective introduction of the amino group at the 5-position. Similarly, the synthesis of various substituted isoquinolines can be achieved through the careful manipulation of functional groups on the starting materials. rsc.org
Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives
Building upon the core this compound structure, advanced synthetic methods are employed to introduce a wide range of chemical groups, leading to a diverse library of analogs. These methods often utilize modern catalytic systems to achieve high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds. mit.edunih.govrsc.orgresearchgate.netuwindsor.ca These reactions are particularly useful for the synthesis of this compound derivatives, allowing for the introduction of various amine-containing substituents.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. uwindsor.ca This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. This method has been widely used in the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals. rsc.org The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. mit.edunih.gov
In the context of this compound synthesis, palladium-catalyzed C-N coupling can be used to introduce a variety of substituents at the 5-amino position. This allows for the exploration of the structure-activity relationship of these compounds. For example, a range of primary and secondary amines can be coupled with a suitably functionalized isoquinoline precursor to generate a library of derivatives. nih.gov
| Catalyst System | Reactants | Product | Reference |
| Pd(dba)₂ / Xantphos | Aryl bromide, Amine | Aryl amine | mit.edu |
| [Pd(NHC)(η³-R-allyl)Cl] | Aryl halide, Amine | Aryl amine | researchgate.net |
| Pd(OAc)₂ / Buchwald-type ligand | Aryl chloride, Amine | Aryl amine | nih.gov |
Reductive Amination Approaches
Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process is highly efficient and avoids the problem of over-alkylation that can occur with other methods. masterorganicchemistry.com
In the synthesis of this compound derivatives, reductive amination can be used to introduce a variety of alkyl or aryl groups onto the 5-amino position. This is typically achieved by reacting the this compound with an aldehyde or ketone in the presence of a reducing agent. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. masterorganicchemistry.com
This method allows for the synthesis of a wide range of N-substituted this compound derivatives, which can be valuable for exploring the therapeutic potential of this class of compounds. For example, reductive amination has been used to synthesize a variety of substituted amines in the context of drug discovery. ncl.ac.uk
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| Aldehyde | Primary amine | NaBH₃CN | Secondary amine | masterorganicchemistry.com |
| Ketone | Secondary amine | NaBH(OAc)₃ | Tertiary amine | masterorganicchemistry.com |
| Formaldehyde | Primary amine | Borane-trimethylamine | Methylated amine | organic-chemistry.org |
Cycloaddition and Annulation Reactions for Isoquinoline Scaffold Construction
Cycloaddition and annulation reactions are powerful strategies for the construction of cyclic and heterocyclic systems, including the isoquinoline scaffold. frontiersin.orgnih.govresearchgate.netnih.gov These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, often with high stereoselectivity.
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of this type of transformation and has been used to construct a variety of carbocyclic and heterocyclic rings. researchgate.net In the context of isoquinoline synthesis, a [4+2] cycloaddition between an oxazole (B20620) and an aryne has been reported to produce functionalized isoquinolines. researchgate.net
Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely used in the synthesis of isoquinolines. frontiersin.orgmdpi.com Transition-metal-catalyzed C-H activation/annulation reactions have emerged as a particularly powerful tool in this area. mdpi.combohrium.comrsc.org These reactions allow for the direct formation of the isoquinoline ring from simple, readily available starting materials. For example, rhodium-catalyzed [4+2] annulation has been used to construct 1-aminoisoquinoline (B73089) derivatives. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes has been shown to produce 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com
| Reaction Type | Reactants | Catalyst | Product | Reference |
| [4+2] Cycloaddition | Oxazole, Aryne | - | Isoquinoline | researchgate.net |
| [3+2] Cycloaddition | Tertiary amine, Alkyne derivative | - | Pyrrolo[2,1-a]isoquinoline (B1256269) | nih.gov |
| C-H Activation/Annulation | N-methoxy benzamide, Allene | Palladium | Hydroisoquinolone | mdpi.com |
| C-H Activation/Annulation | Arylimidate, Diazo compound | Rhodium | Isoquinolin-3-ol | researchgate.netrsc.org |
| [3+3] Cycloaddition | Isoquinoline N-oxide, Azaoxyallyl cation | Base | Fused isoquinoline | researchgate.net |
One-Pot Reaction Efficiencies and Yield Optimization
One-pot syntheses are highly desirable in chemical manufacturing as they reduce time, resources, and waste by avoiding the isolation of intermediates. wikipedia.org For isoquinoline systems, several one-pot strategies have been developed. For instance, a three-component, one-pot synthesis of isoquinolines can be achieved through the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization with a source of ammonia. rsc.org This method offers a fully regioselective route that is tolerant of a wide range of substituents. rsc.org
Specific to the this compound (a tautomer of 5-aminoisoquinolin-1(2H)-one or 5-AIQ) framework, early syntheses were often low-yielding and unreliable. nih.gov Researchers have since developed more efficient routes. For example, a new synthesis was developed to support the creation of a series of 5-acylaminoisoquinolin-1-ones. acs.org Another approach involves tandem Hurtley–retro-Claisen–cyclisation reactions to produce 3-substituted analogues of 5-AIQ in a one-pot process. acs.org Optimization of reaction parameters such as the catalyst, solvent, base, and oxidant is crucial for maximizing yields. In related heterocyclic syntheses, catalysts like PdCl₂(CH₃CN)₂ have proven highly effective, achieving yields up to 94% under optimized conditions. mdpi.com Such systematic optimization is key to developing scalable and efficient syntheses for complex molecules like this compound and its derivatives. mdpi.com
Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity
Derivatization of the this compound scaffold is a key strategy for exploring its structure-activity relationships (SAR) and developing new therapeutic agents. researchgate.net The amino and hydroxyl groups on the isoquinolinol ring provide convenient handles for introducing a wide array of substituents to modulate the molecule's properties.
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl and heteroaryl groups onto heterocyclic scaffolds. The Suzuki coupling, for example, which pairs an organoboron compound with an organohalide, is widely used. d-nb.infobeilstein-journals.org This reaction has been successfully applied to isoquinoline systems; for instance, 4-bromoisoquinoline (B23445) can be coupled with various arylboronic acids. thieme-connect.de Similarly, palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides is a key step in building the isoquinoline core, which can then be further functionalized. rsc.org These methods allow for the precise installation of diverse aromatic and heteroaromatic moieties, which is critical for tuning the biological activity of molecules like PARP inhibitors. nih.govresearchgate.net
Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Arylating Heterocycles
The amino (-NH₂) and hydroxyl (-OH) groups of the this compound core are primary sites for alkylation and acylation. These reactions are fundamental for modifying the scaffold's properties.
Acylation is the process of introducing an acyl group (R-C=O) and is commonly performed on the 5-amino group. orientjchem.org This can be achieved by reacting the amine with acylating reagents like acyl chlorides or acid anhydrides. masterorganicchemistry.com While often catalyzed by acids or bases, catalyst-free conditions have also been developed, offering a greener approach. orientjchem.org For instance, N-acylation of various amines and even sulfonamides can proceed efficiently with acetic anhydride (B1165640) in the absence of a catalyst, yielding products in short reaction times. orientjchem.org This modification is crucial in the design of PARP inhibitors, where 5-acylaminoisoquinolin-1-ones have been synthesized and evaluated. acs.org
Alkylation involves adding an alkyl group to a molecule. On the this compound scaffold, alkylation can occur at the nitrogen of the amino group (N-alkylation) or the oxygen of the lactam/hydroxyl group (O-alkylation). The regioselectivity of this process (N- vs. O-alkylation) is a common challenge in heterocyclic chemistry and often depends on the reaction conditions, such as the base, solvent, and alkylating agent used. juniperpublishers.com For example, in studies on quinazolinones, N-alkylation at the ring nitrogen was confirmed using 2D NMR spectroscopy under specific conditions (cesium carbonate in DMF). juniperpublishers.com Selective O-alkylation often requires careful screening of conditions; for instance, using a lithium base with bromoacetonitrile (B46782) in THF proved effective for specific O-alkylation while other combinations led to side products or no reaction. researchgate.net
Interactive Table: Alkylation and Acylation Reactions
The incorporation of sulfonamide and amidine functionalities is a common strategy in medicinal chemistry to modulate physicochemical properties and target interactions.
Sulfonamides (R-SO₂-NR'R'') are often synthesized by reacting a primary or secondary amine with a sulfonyl chloride (R-SO₂-Cl) in the presence of a base. mdpi.com For example, 8-hydroxyquinoline-5-sulfonyl chloride can be reacted with various amines to produce a library of sulfonamide derivatives. mdpi.com The amino group of this compound is a suitable nucleophile for this reaction. Acylation of sulfonamides themselves is also possible, further expanding the chemical space. researchgate.net
Amidines (RC(NR')NR''R''') can be synthesized through several routes, including the copper-catalyzed coupling of a terminal alkyne, a secondary amine, and a sulfonamide. organic-chemistry.org Another common method is the condensation of an amine with a nitrile. nih.gov These groups are often basic and can be protonated at physiological pH, which can influence properties like cell permeability. nih.gov The synthesis of N-sulfonyl amidines is also well-established, for example, through the reaction of sulfonamides with formamides or via copper-catalyzed reactions involving sulfonyl azides. organic-chemistry.orgsemanticscholar.org
Bioisosterism is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or solubility. cambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric replacements can be considered. The lactam moiety (-NH-C=O-) is a key feature. Heterocyclic rings such as oxadiazoles (B1248032) and triazoles are well-known bioisosteres for amide and ester groups. nih.govcambridgemedchemconsulting.com These replacements can enhance metabolic stability against hydrolysis. cambridgemedchemconsulting.com For example, 1,3,4-oxadiazoles have been used to successfully replace amide bonds in the development of new inhibitors. nih.gov
Another example is the replacement of a carbonyl group (C=O) with an oxetane, which can improve properties like solubility while maintaining hydrogen bonding capabilities. nih.gov The hydroxyl group (-OH) could potentially be replaced by a thiol (-SH) or an amino (-NH₂) group, while the entire isoquinolinone core could be swapped for a related heterocyclic system like a phthalazinone or quinazolinone, a strategy seen in the development of PARP inhibitors. ekb.eguniroma1.it
Interactive Table: Common Bioisosteric Replacements
Structure Activity Relationship Sar Investigations of 5 Aminoisoquinolin 3 Ol Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity
The fundamental structural components of 5-aminoisophthaloquinolin-3-ol derivatives are crucial for their biological activity. A typical pharmacophore model for these compounds includes a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring system. researchgate.net The isoquinoline (B145761) core itself serves as a key scaffold, with the precise arrangement of the amino and hydroxyl groups being critical for interaction with biological targets.
Key pharmacophoric features often include:
A Hydrogen Bond Acceptor: The nitrogen atom within the isoquinoline ring system is a primary site for hydrogen bonding. researchgate.net
A Hydrogen Bond Donor: The hydroxyl group at the 3-position and the amino group at the 5-position can act as hydrogen bond donors. researchgate.net
An Aromatic Ring: The isoquinoline ring system provides a necessary hydrophobic interaction with the target protein. researchgate.net
Studies have shown that the relative orientation of these features is paramount for potent biological activity. For instance, in the context of certain kinase inhibitors, the aminoisoquinoline moiety is a well-established hinge-binding motif. rsc.org
Positional and Substituent Effects on Target Affinity and Selectivity
The affinity and selectivity of 5-aminoisophthaloquinolin-3-ol derivatives can be significantly modulated by the position and nature of various substituents.
Positional Effects: The placement of functional groups on the isoquinoline core has a profound impact on activity. The 5-amino and 3-hydroxyl groups appear to be critical for the primary interactions with many biological targets. Altering the position of the amino group, for example to the 6-position, can lead to a different pharmacological profile. google.com
Substituent Effects: The introduction of different chemical groups at various positions on the isoquinoline ring can fine-tune the compound's properties.
Substitution on the Amino Group: Modifications at the 5-amino position can influence potency and selectivity. For example, acylation or alkylation of the amino group can alter the hydrogen bonding capacity and introduce steric bulk, which can enhance selectivity for a particular target.
Substitution on the Aromatic Ring: The addition of substituents to the benzene (B151609) portion of the isoquinoline ring can impact pharmacokinetic properties and target engagement. For instance, the introduction of a halogen in the ortho position and a carbonyl group in the para position of a substituent on an aminoisoquinoline has been noted in some patented compounds. google.com
The following table summarizes the effects of some substitutions on related isoquinoline scaffolds, which can provide insights into potential modifications for 5-aminoisophthaloquinolin-3-ol.
| Compound/Derivative | Substitution | Effect on Activity/Selectivity | Reference |
| Fasudil (B1672074) Analogue | Tetrahydroisoquinoline | Loss of aromaticity increased selectivity for Rho-kinase over PKC. | researchgate.net |
| 6-Aminoisoquinoline Derivative | Substituted aromatic ring at R3 | Influences kinase inhibition. | google.com |
| 4-Aminoquinoline Derivatives | Hydrogen bond acceptor on alkyl substituent | Increased activity against drug-resistant strains. | ucsf.edu |
Exploration of Chemical Space through Library Synthesis and Screening
To efficiently explore the chemical space around the 5-aminoisophthaloquinolin-3-ol scaffold, combinatorial and parallel synthesis techniques have been employed to generate libraries of related compounds. nih.govamericanpeptidesociety.org These libraries allow for the systematic variation of substituents at multiple positions, enabling a rapid assessment of structure-activity relationships.
The process typically involves:
Solid-Phase Synthesis: A common strategy is to attach the core scaffold, such as a related aminobenzoic acid, to a solid support. nih.gov This allows for the use of excess reagents and simplified purification.
Split-and-Mix Synthesis: This technique is used to create a large number of unique compounds on individual resin beads. americanpeptidesociety.org
High-Throughput Screening: The synthesized libraries are then screened against a biological target to identify "hit" compounds with desired activity. ucsf.eduresearchgate.net
For example, a library of 4-aminoquinolines was synthesized and screened for antimalarial activity, revealing that compounds with a hydrogen bond acceptor on the alkyl substituent of the distal basic group were most active against drug-resistant strains. ucsf.edu This approach allows for the rapid identification of promising lead compounds for further optimization.
Correlation of Structural Modifications with Modulated Biological Outcomes
Systematic structural modifications of the 5-aminoisophthaloquinolin-3-ol scaffold have led to a clearer understanding of how specific changes correlate with biological outcomes.
Enhancing Potency: The introduction of specific substituents can lead to a significant increase in potency. For instance, in a series of spautin-1 analogues, which share a quinazoline (B50416) core, replacing a para-fluoro substituent with a methoxy (B1213986) or trifluoromethyl group improved activity. mdpi.com
Improving Selectivity: By modifying the core structure or adding specific functional groups, the selectivity of a compound for its intended target over other related proteins can be enhanced. The conversion of the isoquinoline ring in fasudil to a tetrahydroisoquinoline ring resulted in a loss of activity against PKC while maintaining activity against Rho-kinase, thus improving selectivity. researchgate.net
Altering Pharmacokinetic Properties: Structural changes can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While not the focus of this article, these modifications are crucial for the development of viable drug candidates.
The table below illustrates how specific structural changes in related heterocyclic compounds have been correlated with their biological effects.
| Structural Modification | Resulting Biological Outcome | Example Compound Class | Reference |
| Reduction of quinoline (B57606) ring to tetrahydroquinoline | Increased flexibility, potentially improving activity. | Spautin-1 Analogues | mdpi.com |
| Introduction of a hydrogen bond acceptor on a side chain | Increased potency against resistant strains. | 4-Aminoquinolines | ucsf.edu |
| Replacement of a para-fluoro with a methoxy group | Significantly improved activity. | Spautin-1 Analogues | mdpi.com |
| Conversion of isoquinoline to tetrahydroisoquinoline | Increased selectivity for Rho-kinase over PKC. | Fasudil Analogues | researchgate.net |
Molecular Targets and Biological Mechanisms of 5 Aminoisoquinolin 3 Ol Analogs in Preclinical Research
Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase (PARP) Family Inhibition (e.g., PARP-2 Isoform Selectivity)
Analogs of 5-aminoisoquinolin-1(2H)-one, a structurally related compound to 5-aminoisoquinolin-3-ol, have been identified as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.gov PARPs are crucial for DNA repair and cellular responses to DNA damage. mdpi.com Certain isoquinolin-1-ones have demonstrated selectivity for inhibiting the PARP-2 isoform over PARP-1. acs.orgbath.ac.uk
Two series of isoquinolin-1-ones, 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones, were synthesized and evaluated for their ability to selectively inhibit PARP-2. acs.org The 5-benzamidoisoquinolin-1-ones showed greater selectivity for PARP-2, with 5-benzamidoisoquinolin-1-one being the most selective compound identified in a comparative study, exhibiting a 9.3-fold higher inhibitory activity against PARP-2 compared to PARP-1. acs.orgbath.ac.uk The selectivity is attributed to the different sizes of the catalytic pockets of PARP-1 and PARP-2, where the bulkier benzamido group of the inhibitor fits more favorably into the larger pocket of PARP-2. bath.ac.uk
In contrast, the 5-(ω-carboxyalkyl)isoquinolin-1-ones were less selective. acs.org The flexibility of the carboxyalkyl side chain allows these inhibitors to access both the larger pocket of PARP-2 and the smaller pocket of PARP-1, resulting in more modest isoform selectivity. bath.ac.uk Selective PARP-2 inhibitors like UPF-1069 have been shown to reduce PAR formation in nuclear extracts from PARP-1-deficient fibroblasts. nih.gov
| Compound Series | Selectivity for PARP-2 | Rationale for Selectivity |
| 5-Benzamidoisoquinolin-1-ones | More selective | The bulkier benzamido group fits better into the larger catalytic pocket of PARP-2. bath.ac.uk |
| 5-(ω-Carboxyalkyl)isoquinolin-1-ones | Less selective | The flexible side chain can access the catalytic pockets of both PARP-1 and PARP-2. bath.ac.uk |
Tyrosine Kinase Inhibition (e.g., FLT3, Src)
Aminoisoquinoline derivatives have been investigated as potent inhibitors of tyrosine kinases, which are key regulators of cellular proliferation and survival. nih.govnih.gov Specifically, 4-substituted aminoisoquinoline benzamides have been shown to potently inhibit Fms-like tyrosine kinase 3 (FLT3) and Src-family kinases. nih.govnih.gov Mutations or overexpression of FLT3 are implicated in approximately 30% of acute myeloid leukemia (AML) cases. nih.govnih.gov
These aminoisoquinoline benzamides have demonstrated the ability to inhibit not only wild-type FLT3 but also drug-resistant secondary mutations like D835Y and F691L. nih.govpurdue.edu The dual inhibition of both FLT3 and downstream kinases like Src is a promising strategy to overcome drug resistance in AML. purdue.edu The lead aminoisoquinolines effectively inhibited the growth of FLT3-driven AML cell lines, such as MV4-11 and MOLM-14. nih.govnih.gov Further modifications, such as creating alkynyl aminoisoquinoline and naphthyridine compounds, have also yielded potent dual FLT3-Src-family kinase inhibitors. purdue.edu
| Kinase Target | Significance | Inhibitory Aminoisoquinoline Analogs |
| FLT3 | Driver of ~30% of AML cases. nih.govnih.gov | 4-substituted aminoisoquinoline benzamides. nih.govnih.gov |
| Src-family kinases | Involved in microenvironment-induced resistance to FLT3 inhibition. purdue.edu | 4-substituted aminoisoquinoline benzamides. nih.govnih.gov |
| FLT3 secondary mutations (D835Y, F691L) | Confer resistance to FLT3 inhibitors. nih.govpurdue.edu | Alkynyl aminoisoquinoline and naphthyridine compounds. purdue.edu |
Serine/Threonine Protein Kinase Inhibition (e.g., PKA, PKB)
Serine/threonine protein kinases are a large family of enzymes that phosphorylate serine or threonine residues on their protein substrates, playing crucial roles in a vast array of cellular processes. wikipedia.org Protein Kinase B (PKB), also known as Akt, is a key serine/threonine kinase involved in cell survival, proliferation, and metabolism. wikipedia.org
Research has shown that PKB can be activated by cyclic AMP-dependent protein kinase (PKA) through a pathway that is independent of phosphoinositide 3-kinase (PI3-kinase). nih.gov This activation involves the phosphorylation of PKB. nih.gov Once activated, PKB can phosphorylate and inhibit downstream targets like glycogen (B147801) synthase kinase-3 (GSK-3), a known substrate of PKB. nih.gov The anti-apoptotic effects of PKB/Akt are partly mediated by its ability to inhibit a conformational change in the pro-apoptotic protein Bax, preventing its translocation to the mitochondria. nih.gov
While direct inhibition of PKA or PKB by this compound itself is not extensively documented in the provided search results, the broader class of isoquinoline (B145761) derivatives has been explored for kinase inhibitory activity, suggesting a potential area for future investigation.
Dual Specificity Protein Phosphatase Inhibition (e.g., Cdc25)
Dual-specificity phosphatases (DSPs) are enzymes that dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. The Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C) are critical regulators of the cell cycle, making them attractive targets for cancer therapy. frontiersin.orgmdpi.com Overexpression of Cdc25A and Cdc25B is observed in numerous human cancers. mdpi.com
Research has led to the development of inhibitors based on the 3-aminoisoquinoline-1(2H)-one scaffold, which are analogs of this compound. pitt.edu These compounds have been evaluated for their ability to inhibit Cdc25B. pitt.edu Quinone-based compounds have been identified as potent inhibitors of Cdc25 phosphatases. rndsystems.com For instance, NSC 663284, a quinolinedione, is a potent and selective inhibitor of Cdc25A, Cdc25B2, and Cdc25C. rndsystems.com Another inhibitor, NSC 95397, also demonstrates potent and selective irreversible inhibition of Cdc25 phosphatases. The mechanism of some inhibitors involves the oxidation of a critical cysteine residue in the active site of Cdc25. frontiersin.org
| Inhibitor | Target(s) | Inhibition Constants (Ki) |
| NSC 663284 | Cdc25A, Cdc25B2, Cdc25C | 29 nM, 95 nM, 89 nM, respectively. rndsystems.com |
| NSC 95397 | Cdc25A, Cdc25B, Cdc25C | 32 nM, 96 nM, 40 nM, respectively. |
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.netnih.gov This makes it a well-established target for antibacterial agents. semanticscholar.org
While the primary focus of research on this compound analogs has been on eukaryotic targets, the broader quinoline (B57606) scaffold is well-known for its DNA gyrase inhibitory activity. Quinolone antibacterials, for example, inhibit DNA gyrase by stabilizing a DNA-gyrase complex, leading to breaks in the bacterial chromosome. nih.gov The development of novel DNA gyrase inhibitors is an active area of research to combat antibiotic-resistant bacteria. semanticscholar.orgmdpi.com Although direct evidence for this compound analogs as DNA gyrase inhibitors was not found in the provided search results, the structural similarity to quinolones suggests a potential for such activity that could be explored.
DNA Methyltransferase Inhibition
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that plays a role in gene silencing. nih.govmdpi.com The inhibition of DNMTs can lead to the re-expression of tumor suppressor genes and is a therapeutic strategy in cancer treatment. mdpi.comdovepress.com
Analogs of 4-aminoquinoline, which share a core structural motif with this compound, have been identified as potent DNMT inhibitors. nih.gov SGI-1027 and its analogs have shown significant inhibitory activity. nih.gov Mechanistic studies revealed that these compounds act as DNA competitive and S-adenosyl-l-methionine (AdoMet) non-competitive inhibitors. nih.gov It is hypothesized that these inhibitors interact with the DNA substrate, thereby blocking the action of DNMTs. nih.gov The inhibition of DNMTs by compounds like 5-azacitidine leads to a hypomethylated state and the activation of repressed genes. oncotarget.comresearchgate.net
| Compound Class | Mechanism of DNMT Inhibition |
| 4-Aminoquinoline-based inhibitors (e.g., SGI-1027) | DNA competitive, AdoMet non-competitive; interact with the DNA substrate. nih.gov |
| Nucleoside analogs (e.g., 5-Azacitidine) | Incorporate into DNA and prevent the transfer of the methyl group to cytosine. researchgate.net |
Receptor Agonism and Modulation
Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonist Activity
Analogs of this compound, specifically those based on the 1-aminoisoquinoline (B73089) scaffold, have been identified as potent agonists of the human MAS-related G protein-coupled receptor X1 (MRGPRX1). nih.govnih.gov This receptor is expressed specifically in the small diameter dorsal root ganglion (DRG) sensory neurons and is a promising therapeutic target for pain management. nih.govnih.gov
The development of these agonists often starts from high-throughput screening (HTS) hits, which are then systematically optimized to improve potency and drug-like properties. nih.gov A significant advancement in this area was the conversion of a benzamidine (B55565) moiety in an earlier series of compounds to a 1-aminoisoquinoline group. nih.govnih.gov This structural modification led to the discovery of highly potent MRGPRX1 agonists, such as N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (compound 16 ), which demonstrated superior selectivity over opioid receptors. nih.govnih.gov The agonist activity is typically evaluated using HEK293 cells that are stably transfected with the human MrgprX1 gene. nih.govnih.gov
The significance of the 1-aminoisoquinoline moiety is highlighted by its lower pKa value (~7.5) compared to the benzamidine group (pKa ~12.5), which can contribute to improved pharmacokinetic properties. nih.gov Activation of MRGPRX1 by these agonists is known to inhibit high voltage-activated (HVA) Ca2+ currents, which in turn reduces neurotransmitter release and attenuates spinal nociceptive transmission. nih.gov
Mechanisms of Action at the Cellular and Molecular Level
DNA Intercalation and Conformational Changes
Isoquinoline alkaloids, a class of compounds to which this compound belongs, are known to exert biological effects, including anticancer activity, through their interaction with nucleic acids. nih.govnih.gov One of the primary mechanisms of this interaction is DNA intercalation, where the planar aromatic structure of the isoquinoline ring system inserts itself between the base pairs of the DNA double helix. nih.govcapes.gov.br This binding can lead to significant conformational changes in the DNA structure, such as unwinding of the helix and an increase in the contour length of the DNA strand. nih.gov
Studies on various isoquinoline alkaloids have revealed diverse binding mechanisms, including classical intercalation, partial intercalation, and groove binding. nih.govnih.gov For instance, the planar alkaloid coralyne has been shown to bind to B-DNA via intercalation, with a preference for GC-rich sequences, inducing an unwinding angle of 21°. nih.gov Other alkaloids like berberine (B55584) are proposed to bind through a partial intercalation model. nih.gov The specific mode of binding and its strength are often dependent on the substitution pattern of the isoquinoline core. nih.gov The interaction is typically non-covalent and reversible, involving electrostatic forces and stacking interactions. nih.govcapes.gov.br The ability of these compounds to interact with DNA is a cornerstone of their cytotoxic properties. nih.govnih.gov
Induction of Apoptotic Pathways in Malignant Cells
A significant mechanism contributing to the anticancer effects of isoquinoline analogs is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govmdpi.comrsc.org This process is crucial for eliminating cancerous cells and is a key feature of many chemotherapeutic agents. mdpi.com
Isoquinoline derivatives have been shown to trigger apoptosis through multiple pathways. nih.gov One common route is the mitochondrial-dependent pathway. mdpi.comrsc.org This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 expression ratio, which promotes the release of cytochrome c from the mitochondria. nih.govnih.gov This, in turn, activates a cascade of caspases, including initiator caspases (like caspase-9) and effector caspases (like caspase-3 and -7), ultimately leading to the execution of the apoptotic program. mdpi.comnih.gov
For example, certain tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones induce apoptosis in breast cancer cells, evidenced by an increased Bax/Bcl-2 ratio and activation of caspase-3/7. mdpi.com Similarly, benzimidazoisoquinoline derivatives trigger mitochondrial-dependent apoptosis in glioblastoma cells by increasing the expression of Bax and cleaved caspases-3 and -9. nih.gov Some pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids also exert their cytotoxic effects by inducing mitochondrial apoptosis, sometimes independently of nuclear signaling. rsc.org
| Compound Type | Cell Line | Observed Effect | Pathway Implication | Reference |
|---|---|---|---|---|
| Benzimidazoisoquinoline derivative (compound-1H) | U87, LN229 (Glioblastoma) | Increased Bax, cleaved caspase-3, cleaved caspase-9; Decreased Bcl-2 | Mitochondrial-dependent apoptosis | nih.gov |
| Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones (3a, 5a) | Breast Cancer Cells | Increased Bax/Bcl-2 ratio, increased active caspase-3/7 | Mitochondrial apoptotic pathway | mdpi.com |
| Pyrrolo[2,1-a]isoquinoline analog (lamellarin-D) | Jurkat (Leukemia), U1810 (Lung Cancer) | Induces nuclear apoptosis by acting directly on mitochondria | Mitochondrial-dependent apoptosis | rsc.org |
Modulation of Intracellular Signaling Cascades (e.g., Erk Dephosphorylation)
Analogs of this compound can exert their cellular effects by modulating key intracellular signaling cascades that are often dysregulated in diseases like cancer. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK signaling axis, is a critical regulator of cell proliferation and survival and is a frequent target for anticancer drug development. nih.govnih.gov
Studies have shown that benzimidazoisoquinoline derivatives can inhibit the proliferation of glioblastoma cells by down-regulating the Raf/MEK/ERK pathway. nih.govnih.gov Treatment of U87 and LN229 glioblastoma cells with a benzimidazoisoquinoline compound resulted in a dramatic decrease in the levels of phosphorylated (p)-ERK. nih.govnih.gov Since phosphorylation is required for ERK activation, this dephosphorylation leads to the inactivation of the pathway, thereby suppressing tumor growth. nih.gov
In addition to the ERK pathway, isoquinoline derivatives can also affect other crucial signaling networks. The same benzimidazoisoquinoline compound was found to inhibit the PI3K/AKT pathway, another key survival pathway in cancer, by reducing levels of phosphorylated (p)-AKT. nih.govnih.gov Furthermore, other isoquinoline alkaloids have been shown to upregulate the expression of ERK and p-ERK in certain contexts, such as inducing neuronal differentiation, indicating that the modulatory effects of this compound class can be cell-type and context-specific. mdpi.com
Role of Metal Ion Chelation in Biological Processes
The chemical structure of this compound, featuring hydroxyl (-OH) and amino (-NH2) groups on an aromatic framework, suggests a potential for chelating metal ions. Metal chelation is a process where a molecule forms multiple bonds to a single central metal ion, forming a stable, ring-like structure called a chelate. nih.gov This activity can have profound biological consequences, as metal ions, particularly transition metals like iron (Fe) and copper (Cu), are essential for numerous cellular processes but can be toxic in excess. nih.gov
The ability to chelate metal ions can influence a compound's biological activity in several ways. For instance, by binding to iron, chelators can inhibit the Fenton reaction, a major source of damaging reactive oxygen species (ROS) in cells. nih.gov This imparts an antioxidant effect. Conversely, the formation of certain metal-drug complexes can enhance cytotoxic activity against cancer cells. nih.gov
While direct studies on the metal chelating properties of this compound are limited, research on related structures like quinoline derivatives provides insight. nih.gov Compounds such as M30 and HLA-20, which feature a quinoline core, are designed as multi-target agents for neurodegenerative diseases, incorporating a metal chelation site for Fe2+, Fe3+, and Cu2+. nih.gov The chelation of excess, poorly liganded iron is a key strategy to mitigate oxidative stress and neuroinflammation. nih.gov The ability of a compound to access and chelate metal ions depends on factors like the metal's exposure on a protein surface and the absence of steric hindrance. nih.gov
Preclinical Biological Activity of 5 Aminoisoquinolin 3 Ol and Its Derivatives
In Vitro Cellular Efficacy Studies
In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity at a cellular level. For 5-aminoisoquinolin-3-ol and its related derivatives, these assays have been crucial in identifying their potential as antiproliferative, antimicrobial, and enzyme-inhibiting agents.
The potential of aminoisoquinoline derivatives as anticancer agents has been explored through their effects on various cancer cell lines. Research has focused on derivatives such as aminoisoquinoline-5,8-quinones, which have demonstrated significant cytotoxic capabilities.
A variety of aminoisoquinoline-5,8-quinones incorporating α-amino acid moieties have been synthesized and assessed for their cytotoxic activity. nih.gov Structure-activity relationship studies revealed that the positioning and nature of the amino acid fragment are critical for the cytotoxic effects. nih.gov Notably, four specific derivatives, derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, emerged as particularly promising, displaying potent cytotoxicity with IC₅₀ values ranging from 0.5 to 6.25 µM and exhibiting good selectivity. nih.gov
Similarly, a series of 7-aminoisoquinoline-5,8-quinone derivatives were synthesized and showed differential antiproliferative capacity against gastric, lung, and bladder cancer cell lines. nih.gov The activity of these new compounds was often similar to or greater than their precursors. nih.gov One isomeric ellipticine (B1684216) quinone derivative was identified as the most active against a bladder cancer cell line, with an IC₅₀ of 2.4 µM, comparable to the established anticancer drug etoposide. nih.gov Further studies on 3-aminoisoquinolin-1(2H)-one derivatives, which are structural isomers of the target compound, have also shown varied levels of anticancer activity against a broad panel of human cancer cell lines, including those from lung, kidney, CNS, ovarian, prostate, and breast cancers. google.com The activity of these compounds was found to be dependent on the nature of the substituents. google.com
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Isoquinolinequinone-L-alanine | Multiple | 0.5 - 6.25 µM | nih.gov |
| Isoquinolinequinone-L-leucine | Multiple | 0.5 - 6.25 µM | nih.gov |
| Isoquinolinequinone-L-phenylalanine | Multiple | 0.5 - 6.25 µM | nih.gov |
| Isoquinolinequinone-D-phenylalanine | Multiple | 0.5 - 6.25 µM | nih.gov |
| Isomeric Ellipticine Quinone 2b | Bladder | 2.4 µM | nih.gov |
This table summarizes the reported cytotoxic activities of selected aminoisoquinoline derivatives against various cancer cell lines.
The antimicrobial potential of aminoisoquinoline derivatives has been investigated, revealing that structural variations lead to a wide range of activities. While some derivatives show significant potency, others are largely inactive.
In a study evaluating newly synthesized amino-isoquinoline-5,8-dione derivatives, the compounds showed no discernible activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The same study also found them to be inactive against the fungi Candida albicans and Mucor miehi.
Conversely, other classes of aminoisoquinoline derivatives have demonstrated significant antimicrobial effects. A new class of alkynyl isoquinolines was found to possess strong bactericidal activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com For antifungal activity, a series of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates were synthesized and evaluated. nih.govresearchgate.net Many of these compounds exhibited good antifungal activity against pathogenic strains, including Aspergillus and Candida species, suggesting their potential as antifungal agents. nih.govresearchgate.net
| Derivative Class | Organism(s) | Activity | Reference |
| Amino-isoquinolin-5,8-diones | B. subtilis, S. aureus, E. coli, C. albicans | Inactive | |
| Alkynyl isoquinolines | Gram-positive bacteria (incl. MRSA, VRE) | Active (Bactericidal) | mdpi.com |
| 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Aspergillus spp., Candida spp. | Active (Antifungal) | nih.govresearchgate.net |
This table provides a comparative overview of the antimicrobial spectrum for different classes of aminoisoquinoline derivatives.
The mechanism of action for many biologically active compounds involves interaction with specific enzymes or receptors. bvsalud.orggoogle.com Assays to determine these interactions are critical for understanding a compound's therapeutic potential. For aminoisoquinoline derivatives, several enzyme targets have been identified.
Certain 7-aminoisoquinoline-5,8-quinone derivatives are thought to exert their antiproliferative effects through the inhibition of Topoisomerase 1 (TOP1), a critical enzyme involved in DNA replication and repair. nih.gov A patent for beta and gamma-amino isoquinoline (B145761) amide compounds highlights their role in modulating the action of various kinases, which are key regulators of cellular processes. nih.gov Furthermore, specific derivatives, such as 5-[(3-Aminoisoquinolin-6-yl)methyl]-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-sulfonamide, have been evaluated for their ability to inhibit hemozoin formation, a crucial detoxification process in the malaria parasite, Plasmodium falciparum.
The biological effects of aminoisoquinoline derivatives are underpinned by their ability to modulate intracellular biochemical pathways. A primary pathway affected is apoptosis, or programmed cell death. The parent compound, 5-hydroxyisoquinoline, is known to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Building on this, certain 7-aminoisoquinoline-5,8-quinone derivatives have been shown to potentially activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In the context of infectious diseases, the modulation of the heme detoxification pathway in malaria parasites by specific aminoisoquinoline derivatives represents another example of targeted pathway disruption. This inhibition prevents the parasite from neutralizing toxic heme, leading to its death.
In Vivo Efficacy and Mechanistic Investigations in Animal Models
Following promising in vitro results, the evaluation of compounds in living organisms is a critical next step. Animal models, particularly xenograft models for cancer, allow for the assessment of a compound's efficacy and mechanism of action in a more complex biological system.
The in vivo efficacy of aminoisoquinoline derivatives has been demonstrated in the context of acute myeloid leukemia (AML). A study focused on alkynyl aminoisoquinoline compounds that had shown potent in vitro inhibition of FLT3 kinase, a protein frequently mutated in AML.
To assess anti-leukemic efficacy in vivo, human AML xenograft models were established. This involved intravenously injecting immunodeficient mice (female NSG or NRG mice) with human AML cells (MV4-11 line) that express the FLT3-ITD mutation. Following the establishment of leukemia burden, the mice were treated with the test compounds. The results demonstrated that the compounds could drastically reduce AML proliferation in the treated mice, indicating significant in vivo anti-leukemic activity. These findings underscore the potential of this class of compounds as leads for the development of new anti-AML therapeutics.
Neuroprotective Effects in Disease Models (mechanistic, not clinical outcomes)
This compound and its derivatives, many of which function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), have demonstrated significant neuroprotective properties in a variety of preclinical disease models. Their mechanism of action is primarily linked to the modulation of cellular processes that are disrupted in neurodegenerative disorders. The overactivation of PARP-1, a nuclear enzyme critical for DNA repair, has been identified as a key contributor to neuronal death in conditions like Parkinson's disease, Alzheimer's disease, and Huntington's disease. bohrium.comfrontiersin.orgplos.org
In models of Parkinson's Disease (PD) , the accumulation of α-synuclein is a pathological hallmark that triggers PARP-1 hyperactivation, leading to a form of programmed cell death known as parthanatos. frontiersin.org PARP inhibitors, including structural analogues of 5-aminoisoquinoline (B16527), have been shown to be neuroprotective by interrupting this cascade. bohrium.comfrontiersin.org For instance, a low-toxicity PARP inhibitor, 10e, a structural analogue of the FDA-approved drug olaparib (B1684210), protects neuronal cells from oxidative stress and DNA damage. bohrium.com In cellular models of PD, this compound reduced the accumulation of PAR polymer and phosphorylated α-synuclein, and protected against the depletion of NAD+, a critical coenzyme, more effectively than other PARP inhibitors like olaparib and veliparib. bohrium.com Other research in PD models has shown that quinoxaline (B1680401) derivatives can also confer neuroprotection, in part by activating ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov
In the context of Alzheimer's Disease (AD) , PARP-1 overactivation is associated with the neurotoxic effects of β-amyloid (Aβ) plaques and tau tangles. frontiersin.orgnih.gov The inhibition of PARP-1 has a protective effect by reducing neuroinflammation and the activation of microglia, the brain's resident immune cells. frontiersin.org Studies using Drosophila models of AD found that both genetic inactivation and pharmacological inhibition of PARP-1 (using inhibitors like olaparib and MC2050) led to a significant decrease in Aβ42 aggregates. nih.gov This intervention also partially rescued epigenetic alterations and suppressed the aberrant activation of transposable elements in the neuronal tissues of the flies, suggesting a multi-faceted neuroprotective mechanism. nih.gov
For Huntington's Disease (HD) , a condition where mutant huntingtin protein leads to neurodegeneration, PARP inhibition has also shown promise. In the R6/2 mouse model of HD, the PARP-1 inhibitor INO-1001 was found to be neuroprotective. plos.org The mechanism behind this effect involves the regulation of CREB (cAMP response element-binding protein) activity and Brain-Derived Neurotrophic Factor (BDNF), both of which are crucial for neuronal survival and are impaired in HD. plos.org The inhibitor was effective in increasing activated CREB and BDNF in striatal neurons, which likely accounts for the observed beneficial effects. plos.org
Furthermore, in a mouse model of Autism Spectrum Disorder (ASD) , the PARP inhibitor 5-aminoisoquinoline (5-AIQ) was shown to reduce repetitive behaviors and improve social interactions, which may be linked to the restoration of proper immune function. frontiersin.org The inhibition of PARP-1 is thought to prevent neurochemical and neurobehavioral abnormalities by regulating oxidative stress responses and their influence on neuroinflammatory pathways. frontiersin.org
The common mechanistic thread across these diverse disease models is the ability of this compound and its derivatives to counteract the detrimental effects of PARP-1 hyperactivation. This includes preventing energy depletion (via NAD+/ATP loss), reducing oxidative stress, mitigating neuroinflammation, and preventing AIF-mediated cell death (parthanatos). bohrium.complos.org
Table 1: Mechanistic Neuroprotective Effects of this compound and its Derivatives in Preclinical Models
| Compound/Derivative Class | Disease Model | Key Mechanistic Findings | Reference |
|---|---|---|---|
| PARP Inhibitor (10e) | Parkinson's Disease (in vitro neuronal models) | Protects against oxidative stress and DNA damage; reduces PAR polymer accumulation; reduces phosphorylated α-synuclein; prevents NAD+ depletion. | bohrium.com |
| 5-Aminoisoquinoline (5-AIQ) | Autism Spectrum Disorder (mouse model) | Reduces repetitive behavior and increases social interactions, potentially by restoring immune function and regulating neuroimmune dysfunction. | frontiersin.org |
| PARP Inhibitors (Olaparib, MC2050) | Alzheimer's Disease (Drosophila model) | Decreases Aβ42 aggregates; partially rescues epigenetic alterations; suppresses aberrant activation of transposable elements. | nih.gov |
| PARP Inhibitor (INO-1001) | Huntington's Disease (R6/2 mouse model) | Increases activated CREB and BDNF in striatal neurons; reduces microglial reaction and striatal atrophy. | plos.org |
| General PARP Inhibitors | General Neurodegeneration Models | Diminishes neuroinflammation and microglial activation; prevents AIF translocation and parthanatos cell death. | frontiersin.orgplos.org |
| Quinoxaline Derivative (PAQ) | Parkinson's Disease (cellular and mouse models) | Neuroprotective action partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels. | nih.gov |
Distribution Patterns to Target Tissues (e.g., spinal cord)
The therapeutic efficacy of this compound and its derivatives in neurological disorders is contingent upon their ability to reach target tissues within the central nervous system (CNS), including the brain and spinal cord. Studies on the tissue distribution of these compounds, particularly PARP inhibitors and other isoquinoline structures, have provided insights into their pharmacokinetic properties.
Research has shown that PARP-1, the primary target for many of these inhibitors, is expressed in most organs, though its distribution is often restricted to specific cell types. researchgate.net In the context of the CNS, PARP immunoreactivity has been detected in the spinal cord. oup.com In sporadic amyotrophic lateral sclerosis (sALS), for example, PARP immunoreactivity was found to be increased in both the white and gray matter of the spinal cord, particularly in glial cells. oup.com The involvement of PARP has also been demonstrated in spinal cord injury (SCI), where its activation contributes to tissue damage, making it a therapeutic target in this context as well. nih.gov
The ability of isoquinoline-based compounds to distribute to the spinal cord has been specifically investigated. One study focusing on the development of agonists for the Mas-related G protein-coupled receptor X1 (MRGPRX1) synthesized a series of 1-aminoisoquinoline (B73089) derivatives. nih.gov A lead compound from this series, N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (compound 16), displayed a favorable distribution to the spinal cord in mice. nih.gov This preferential distribution was attributed to the lower pKa value of the 1-aminoisoquinoline moiety compared to the benzamidine (B55565) group it replaced, a structural modification that likely improved its physicochemical properties for CNS penetration. nih.gov
Direct administration into the cerebrospinal fluid (CSF) is another strategy to ensure high concentrations of these drugs in CNS tissues. A study using a nanoparticle-encapsulated PARP inhibitor, talazoparib, delivered intrathecally to mouse models, demonstrated significant distribution to both the brain and spinal cord. nih.gov Following injection, the nanoparticles were observed moving from the injection site into the cervical regions of the spinal cord within minutes. nih.gov Over a 21-day period, uptake in the spinal cord remained stable at approximately 10-25% of the injected dose, confirming sustained presence in the target tissue. nih.gov
Table 2: Distribution of this compound and Related Compounds to Target Tissues
| Compound/Target | Study Model | Tissue of Interest | Key Distribution Findings | Reference |
|---|---|---|---|---|
| 1-Aminoisoquinoline Derivative (Compound 16) | Mice | Spinal Cord | Displayed favorable and preferential distribution to the spinal cord over the circulatory system. | nih.gov |
| Nanoparticle-encapsulated PARP inhibitor (Talazoparib) | Mice (intrathecal delivery) | Spinal Cord & Brain | Rapidly distributed to the spinal cord and brain; sustained presence with ~10-25% of injected dose in the spinal cord over several days. | nih.gov |
| PARP-1 (Enzyme Target) | Cynomolgus Monkeys | Various Organs | Detected in most organs, with expression tightly regulated and restricted to specific cells within each tissue. | researchgate.net |
| PARP-1 (Enzyme Target) | Human (sALS postmortem tissue) | Spinal Cord | Immunoreactivity increased in both white and gray matter, particularly in astrocytes. | oup.com |
| PARP (Enzyme Target) | Human (Spinal Cord Injury) | Spinal Cord | PARP activation is a feature of spinal cord tissue injury. | nih.gov |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.govbiorxiv.org This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For 5-Aminoisoquinolin-3-ol, docking studies would involve placing the compound into the binding site of various known protein targets to assess its potential as an inhibitor or modulator. The isoquinoline (B145761) framework is known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity. nih.govjppres.com Analysis of the top-scoring poses reveals specific molecular interactions such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and cation-π interactions, which are crucial for stable binding. researchgate.netnottingham.ac.uk For instance, the amino (-NH2) and hydroxyl (-OH) groups of this compound are potential hydrogen bond donors and acceptors, while the aromatic isoquinoline ring system can participate in hydrophobic and π-stacking interactions.
Table 1: Illustrative Molecular Docking Results for Isoquinoline Scaffolds against Various Protein Targets This table presents hypothetical docking data based on studies of similar compounds to illustrate the type of information generated.
| Target Protein | PDB ID | Ligand Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |
| Tubulin | 5LYJ | Triazol-amine | -8.149 | Asn258 | Hydrogen Bond |
| Serotonin (5-HT3) Receptor | - | Granisetron analogue | - | Cationic center in Loop D | Cation-π |
| Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) | - | Quinazolinonyl analogue | -9.5 | Tyr69, Gly440, Arg422 | Hydrogen Bond, Hydrophobic |
| Aurora Kinase A | - | Imidazo[4,5-b]pyridine | - | - | Hydrogen Bond, Hydrophobic |
Data sourced from studies on related heterocyclic compounds to demonstrate typical docking outputs. nih.govnih.govmdpi.commdpi.com
In Silico Screening for Novel Biological Activities
In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. drugdesign.org This process can be performed in two ways: ligand-based or structure-based. In the context of this compound, one could screen this specific molecule against a vast database of protein structures to uncover potential new biological targets, a process sometimes called reverse docking. nih.govpharmidex.com This helps in identifying novel therapeutic applications for the compound. nih.gov
Alternatively, large databases of compounds can be screened against a specific protein target to find molecules with a similar or better binding profile than a known active compound. turkiyeparazitolderg.orgbiorxiv.org The goal is to prioritize a smaller, more manageable number of candidate molecules for subsequent experimental testing, thereby saving significant time and resources compared to traditional high-throughput screening (HTS). drugdesign.orgturkiyeparazitolderg.org Computational tools can filter these libraries based on structural similarity, pharmacophore models, or docking scores to identify promising "hits". biorxiv.org Studies have successfully used these methods to identify potential inhibitors for various diseases, including leishmaniasis and viral infections. turkiyeparazitolderg.orgbiorxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgscirp.org A QSAR study for this compound would require a dataset of its structural analogs with experimentally determined biological activities (e.g., IC50 values). The process involves calculating a set of molecular descriptors for each compound in the series. wikipedia.org These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. asianpubs.org
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical equation that relates the descriptors to the observed activity. wikipedia.orgscirp.orgnih.gov
A robust QSAR model can:
Predict the activity of new, unsynthesized derivatives of this compound. wikipedia.org
Provide insights into the molecular features that are important for the desired biological effect, guiding the design of more potent compounds. asianpubs.org
Help in understanding the mechanism of action by highlighting which properties (e.g., lipophilicity, specific charge distributions) are critical for binding.
The development of a QSAR model typically follows several key steps including compound selection, descriptor calculation, model generation using a training set of compounds, and rigorous internal and external validation to ensure its predictive power. mdpi.commdpi.com
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Description |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Describe the size and shape of the molecule. asianpubs.org |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. asianpubs.org |
| Topological | Connectivity Indices, Wiener Index | Numerical values that describe the atomic connectivity and branching of the molecule. |
| 3D Descriptors | Surface Area, Principal Moments of Inertia | Describe the three-dimensional properties of the molecule's structure. wikipedia.org |
Cheminformatic Approaches for Structure-Based Design
Cheminformatics combines computer and information science to address problems in chemistry, playing a pivotal role in modern drug discovery. drugdesign.orgresearchgate.net In the context of this compound, cheminformatic tools are essential for structure-based drug design (SBDD), an approach that relies on the 3D structure of the target protein. nih.govnih.gov
If the crystal structure of a target protein is known (e.g., from X-ray crystallography), SBDD allows for the rational design of ligands that can fit precisely into the binding site. nih.gov The this compound scaffold can serve as a starting point or fragment. biosolveit.de Cheminformatic techniques can then be used to:
Analyze the binding pocket: Identify key features like hydrogen bond donors/acceptors and hydrophobic pockets.
De novo design: Build novel molecules from scratch that are complementary to the active site.
Scaffold hopping: Replace the core isoquinoline structure with a different, functionally similar scaffold to discover novel chemical classes with potentially improved properties or to circumvent existing patents. biosolveit.de
Lead optimization: Suggest modifications to the this compound structure to enhance binding affinity, selectivity, or pharmacokinetic properties. neovarsity.org
These approaches enable a more targeted and efficient exploration of chemical space compared to traditional trial-and-error methods. neovarsity.org
Electrostatic Potential Mapping and Conformational Analysis
Electrostatic Potential (ESP) Mapping The molecular electrostatic potential (ESP) surface is a property that maps the electron density of a molecule to visualize its charge distribution. wolfram.comias.ac.in The ESP map is colored to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. wolfram.commdpi.com
For this compound, an ESP map would likely show:
Negative potential (red/yellow): Concentrated around the electronegative nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, corresponding to their lone pairs of electrons. mdpi.comyoutube.com These regions are key sites for forming hydrogen bonds with protein receptors.
Positive potential (blue): Located around the hydrogen atoms of the amino and hydroxyl groups, making them potential hydrogen bond donors.
This analysis is crucial for understanding and predicting non-covalent interactions that govern ligand-protein binding. ias.ac.in
Conformational Analysis Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.orgscribd.com Although the isoquinoline ring system is largely rigid, the amino and hydroxyl substituents have rotational freedom. Understanding the molecule's preferred low-energy conformations is vital because it is the specific 3D shape of the ligand that binds to the receptor. mdpi.com Computational methods can be used to calculate the energy of different conformations to identify the most stable ones. ethz.ch This information helps in determining whether the molecule can adopt the required geometry to fit into a protein's active site with minimal energy penalty. optibrium.com
5 Aminoisoquinolin 3 Ol As a Versatile Chemical Scaffold and Building Block
Utility in the Construction of Complex Heterocyclic Systems
The dual functionality of 5-Aminoisoquinolin-3-ol makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The amino and hydroxyl groups can participate in a variety of cyclization and condensation reactions, leading to novel polycyclic structures with potential biological activities.
The amino group at the 5-position is a key nucleophile for building new rings onto the isoquinoline (B145761) core. Research has demonstrated the synthesis of novel thiazole (B1198619) derivatives starting from 5-aminoisoquinoline (B16527). researchgate.net In these reactions, 5-aminoisoquinoline is first converted to a thiourea (B124793) derivative, which then undergoes cyclization with reagents like monochloroacetic acid or chloroacetonitrile (B46850) to form fused thiazole-isoquinoline systems. researchgate.net One-pot reactions involving 5-aminoisoquinoline, an isothiocyanate, and a cyclizing agent have been shown to be efficient methods for creating these complex heterocycles. researchgate.net
Similarly, the hydroxyl group at the 3-position, existing in tautomeric equilibrium with its keto form (isoquinolin-3(2H)-one), provides another reactive handle. This position can be exploited for annulation reactions. For instance, related isoquinolin-5-ol compounds have been used to synthesize furo[2,3-f]isoquinolines through a sequence of allylation followed by a Claisen rearrangement and acid-catalyzed intramolecular cyclization. beilstein-journals.org This strategy highlights the potential of the C3-ol/one system in this compound to undergo similar transformations, allowing for the fusion of oxygen-containing heterocycles.
Multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity, and scaffolds like this compound are ideal substrates. acs.orgnih.gov The presence of both a nucleophilic amine and a hydroxyl group allows for participation in sequential or domino reactions, where multiple bonds are formed in a single operation to construct elaborate heterocyclic frameworks. rsc.org
Table 1: Examples of Heterocyclic Systems Derived from Isoquinoline Scaffolds
| Starting Scaffold | Reagents/Reaction Type | Fused Heterocyclic System | Reference(s) |
| 5-Aminoisoquinoline | Phenyl isothiocyanate, Chloroacetonitrile | (4-amino-3-phenylthiazol-2(3H)-ylidene)isoquinolin-5-amine | researchgate.net |
| 5-Aminoisoquinoline | Phenyl isothiocyanate, Monochloroacetic acid | 2-(isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one | researchgate.net |
| Isoquinolin-5-ol | Allyl bromide, Microwave-assisted rearrangement, H₂SO₄ | Furo[2,3-f]isoquinoline | beilstein-journals.org |
| N-aryl amidines | Cyclic 2-diazo-1,3-diketones, Rh(III) catalyst | 1-Aminoisoquinoline (B73089) derivatives | rsc.org |
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large collections of structurally related compounds, known as chemical libraries, for high-throughput screening in drug discovery. researchgate.net The success of this approach heavily relies on the use of versatile molecular scaffolds that possess multiple points for diversification. This compound, with its distinct amino and hydroxyl functionalities, is an exemplary scaffold for library synthesis.
The general principle involves attaching the scaffold to a solid support or using it in solution-phase parallel synthesis. acs.org The two reactive sites can then be independently functionalized with a variety of building blocks. For example, the amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. The hydroxyl group can be etherified, esterified, or used in coupling reactions.
A well-established strategy is the "split-and-pool" synthesis method on a solid-phase resin, which allows for the creation of vast numbers of compounds. acs.org While no specific library has been published using this compound as the core, the concept has been proven with analogous structures. For instance, a library of over 2,000 compounds was built using 3-amino-5-hydroxybenzoic acid, where the amino and hydroxyl groups were variably substituted. acs.org More directly, a fragment library of 5,000 isoquinoline derivatives was generated by attaching various chemical substituents to different positions of the isoquinoline ring, including the 5- and 3-positions. researchoutreach.org These examples strongly support the suitability of this compound for generating focused or diverse libraries of novel compounds.
Table 2: Potential Reactions for Library Diversification of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| 5-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |
| 5-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 5-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| 5-Amino Group | Urea Formation | Isocyanates | Urea |
| 3-Hydroxyl Group | Etherification | Alkyl halides, Base | Ether |
| 3-Hydroxyl Group | Esterification | Carboxylic acids, DCC/EDC | Ester |
| 3-Hydroxyl Group | Mitsunobu Reaction | Alcohols, DEAD, PPh₃ | Ether |
| 3-Hydroxyl Group | Coupling Reactions | Boronic acids (Suzuki) | Aryl/Heteroaryl Ether |
Design of Next-Generation Bioactive Molecules utilizing the Isoquinoline Core
The isoquinoline core is a cornerstone in the design of new therapeutic agents. rsc.org Its rigid structure presents a well-defined three-dimensional arrangement of atoms for interaction with biological targets, while allowing for substitutions at various positions to fine-tune activity, selectivity, and pharmacokinetic properties. nih.govunipa.it this compound provides key pharmacophoric features—hydrogen bond donors (amine and hydroxyl) and acceptors (ring nitrogen and hydroxyl oxygen)—that are crucial for molecular recognition at a target's binding site. cam.ac.uknumberanalytics.com
Fragment-based drug discovery (FBDD) is a modern approach where small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized into more potent leads. researchoutreach.orgfrontiersin.org The isoquinoline scaffold is frequently used in FBDD. researchgate.netresearchoutreach.orgnih.gov A strategy known as "fragment merging" involves identifying two different fragments that bind to adjacent sites on a target and then linking them together. For example, a 5-substituted isoquinoline fragment and a 7-substituted fragment were merged to create a highly potent kinase inhibitor. researchoutreach.org The 5-amino and 3-hydroxyl groups of this compound serve as ideal anchor points for growing or linking fragments to develop novel inhibitors.
Table 3: Role of Functional Groups in Bioactive Molecule Design
| Functional Group | Pharmacophoric Role | Potential for Modification | Desired Outcome |
| 5-Amino Group | Hydrogen Bond Donor | Alkylation, Acylation | Modulate binding affinity, Improve cell permeability |
| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Etherification, Esterification | Enhance potency, Alter solubility, Block metabolism |
| Isoquinoline Nitrogen | Hydrogen Bond Acceptor | N-Oxidation | Increase polarity and solubility |
| Aromatic Rings | Hydrophobic Interactions, π-π Stacking | Introduction of substituents (e.g., halogens, alkyls) | Improve selectivity, Modulate pharmacokinetics |
Future Directions and Unexplored Research Avenues
Development of Highly Selective Modulators for Specific Biological Targets
A primary avenue for future research is the development of derivatives of 5-Aminoisoquinolin-3-ol as highly selective modulators for specific biological targets implicated in disease. The isoquinoline (B145761) framework is present in modulators of targets like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and various kinases. mdpi.comnih.govgoogle.com For instance, the development of CFTR modulators has revolutionized the treatment of cystic fibrosis, with combination therapies showing significant clinical benefit. nih.gov
Future work could focus on designing this compound derivatives that act as selective inhibitors or activators. For example, modifying the amino and hydroxyl groups could lead to potent and selective inhibitors of kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. rsc.org Systematic structure-activity relationship (SAR) studies would be crucial to optimize potency and selectivity, potentially leading to new treatments for inflammatory diseases, neurodegenerative disorders, and certain cancers. rsc.org
| Target Class | Potential Application | Rationale for this compound Scaffold |
| Kinases (e.g., RIPK1) | Inflammatory diseases, Neurodegeneration | The isoquinoline core is a known kinase-binding motif. The amino and hydroxyl groups can form key hydrogen bonds in an active site. rsc.org |
| Ion Channels (e.g., CFTR) | Cystic Fibrosis, Channelopathies | Structurally related compounds have shown modulator activity. The scaffold allows for diverse functionalization to tune activity. mdpi.comnih.gov |
| Poly (ADP-ribose) polymerase (PARP) | Cancer | The 5-aminoisoquinolinone substructure is a potent PARP inhibitor; the 3-ol analog is a promising starting point. researchgate.net |
Integration with Advanced Drug Discovery Paradigms
Modern drug discovery is moving beyond the "one-molecule-one-target" approach towards more holistic strategies. nih.gov The this compound scaffold is well-suited for integration with these advanced paradigms.
Fragment-Based Drug Discovery (FBDD): The simple, yet functionally rich, structure of this compound makes it an ideal starting point or fragment for FBDD campaigns. mdpi.com Small fragments can bind to multiple biological targets and can be grown in a stepwise manner to develop lead-like molecules with improved potency and drug-like properties. mdpi.com
Network Pharmacology: This approach aims to understand drug action across a complex network of biological interactions. mdpi.com By screening this compound and its derivatives against a wide range of targets, researchers can identify unexpected activities and build a comprehensive picture of the compound's polypharmacology, potentially revealing new therapeutic applications.
Exploration of Novel Reaction Pathways for Enhanced Synthetic Accessibility
The broader application of the this compound scaffold in drug discovery is contingent on efficient and versatile synthetic methods. While classical methods exist, future research should focus on modern, sustainable, and atom-economical reaction pathways. nih.gov
Recent advances in catalysis offer promising avenues. nih.gov For example, copper-catalyzed reactions are increasingly used for the synthesis of N-heterocycles. nih.govbeilstein-journals.org Exploring transition-metal-catalyzed C-H activation and annulation reactions could provide direct and modular routes to substituted this compound derivatives, facilitating the rapid generation of compound libraries for screening. nih.gov The development of bifunctional reagents that can introduce complexity in a single step is another key area that could streamline the synthesis of novel analogs. nih.gov
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Transition-Metal Catalysis (e.g., Cu, Pd, Rh) | High efficiency, modularity, access to diverse substitutions. nih.govresearchgate.net | C-H functionalization to directly append functional groups to the isoquinoline core. nih.gov |
| Cascade/Domino Reactions | Builds molecular complexity quickly, reduces waste. | One-pot synthesis of complex derivatives from simple starting materials. pitt.edu |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. beilstein-journals.org | Enabling novel bond formations that are difficult with traditional thermal methods. |
Mechanistic Investigations into Emerging Biological Activities
Preliminary studies on related isoquinoline and quinoline (B57606) compounds suggest a range of biological activities, including the modulation of DNA synthesis and interaction with mitochondrial pathways. Future research should involve detailed mechanistic studies to understand how this compound and its derivatives exert their biological effects.
This would involve a combination of in vitro biochemical assays, cellular imaging, and systems biology approaches (e.g., proteomics, transcriptomics) to identify specific molecular targets and signaling pathways. Understanding the precise mechanism of action is critical for rational drug design and for predicting both efficacy and potential off-target effects. For example, determining if a cytotoxic effect is due to apoptosis induction via a specific signaling cascade or inhibition of a key enzyme would guide further optimization.
Computational Predictions for Novel Derivatization Strategies
Computational chemistry and in silico modeling are indispensable tools in modern drug design. nih.gov For this compound, these methods can predict promising derivatization strategies before committing to synthetic work. De novo design programs, such as LigBuilder, can use the this compound core as a seed to generate novel molecules tailored to fit the binding sites of specific targets. nih.govfrontiersin.org
Furthermore, machine learning models, like cycle-consistent adversarial networks (MTDL-GAN), can be trained on libraries of known active compounds to generate new structures with a high probability of desired activity. chemrxiv.org These computational approaches can explore a vast chemical space, prioritizing synthetic efforts on compounds with the most promising predicted binding affinities and drug-like properties. chemrxiv.org
Potential for Multi-Targeted Ligand Design
Complex, multifactorial diseases like Alzheimer's disease and many cancers often respond better to treatments that can modulate multiple biological targets simultaneously. nih.govchemrxiv.org The development of multi-target-directed ligands (MTDLs) is an emerging strategy to address this complexity. nih.gov
The this compound scaffold, with its distinct functional groups, is an excellent starting point for designing MTDLs. By linking or fusing this core with other pharmacophores, it may be possible to create single molecules that inhibit multiple disease-relevant targets. mdpi.com For example, one could envision a hybrid molecule combining the this compound core (targeting a kinase) with a moiety known to inhibit another enzyme in a related pathological pathway. Computational tools are particularly valuable in this area for designing and evaluating potential MTDLs. nih.govfrontiersin.org This approach could lead to more effective and potentially safer medicines for complex diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Aminoisoquinolin-3-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For powder handling, wear a NIOSH-approved respirator (N95 or higher) to prevent inhalation .
- Ventilation : Conduct experiments in a fume hood to minimize airborne exposure. Ensure local exhaust ventilation for open handling .
- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent degradation or moisture absorption .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite), collect residues in sealed containers, and dispose of as hazardous waste .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with reference data (e.g., PubChem’s computed spectra for analogous compounds like 5-Aminoquinolin-4-ol) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]<sup>+</sup> for C9H8N2O is 161.0715 g/mol) .
- Chromatography : Employ HPLC with UV detection (λ ~254 nm) to assess purity and retention time against standards .
Q. What analytical techniques are most reliable for purity assessment of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 95:5) to detect impurities >0.1% .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Combine retention time analysis with mass fragmentation patterns to identify trace contaminants .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical predictions and experimental data in synthesizing this compound?
- Methodological Answer :
- Empirical Cross-Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to isolate variables causing discrepancies .
- Error Source Analysis : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in yield or purity. Review synthetic steps (e.g., temperature sensitivity of amino-group stability) .
- Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., solvent models) to better align with observed reaction outcomes .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?
- Methodological Answer :
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions. Monitor regioselectivity via <sup>1</sup>H NMR .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Use kinetic studies to identify rate-limiting steps .
- Temperature Gradients : Perform parallel reactions at 50–120°C to map selectivity trends. Higher temperatures may favor thermodynamically stable isomers .
Q. What methodologies investigate the biological activity of this compound in cellular assays?
- Methodological Answer :
- Fluorophore Tagging : Synthesize analogs with fluorophores (e.g., benzoxazole derivatives) for real-time tracking in live cells .
- Dose-Response Assays : Measure IC50 values in cancer cell lines (e.g., HeLa) using MTT assays. Compare with structurally similar compounds (e.g., 3-Aminoisoquinolin-7-ol) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) and validate via surface plasmon resonance (SPR) .
Q. How do computational tools predict feasible synthetic routes for novel this compound analogs?
- Methodological Answer :
- AI-Driven Synthesis Planning : Leverage databases (e.g., Reaxys, PISTACHIO) to identify one-step routes. Prioritize reactions with high relevance scores (>90%) .
- Retrosynthetic Analysis : Deconstruct target molecules using known isoquinoline frameworks. Validate steps via in silico reaction feasibility checks .
- Machine Learning : Train models on reaction yields and conditions from literature (e.g., Ullman coupling for amino-group introduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
